molecular formula C23H27N3O B11127567 1-(4-methylphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-methylphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11127567
M. Wt: 361.5 g/mol
InChI Key: LFDQZQXFJOZTSS-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: Starting from a suitable aromatic amine and a carboxylic acid derivative, the benzodiazole core can be synthesized through cyclization reactions.

    Attachment of the Pyrrolidin-2-One Moiety: The pyrrolidin-2-one ring can be introduced via a nucleophilic substitution reaction.

    Introduction of the 4-Methylphenyl and 1-Pentyl Groups: These groups can be attached through alkylation or acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: can be compared with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of 1-(4-METHYLPHENYL)-4-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 4-methylphenyl and 1-pentyl groups may confer unique steric and electronic effects, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C23H27N3O/c1-3-4-7-14-25-21-9-6-5-8-20(21)24-23(25)18-15-22(27)26(16-18)19-12-10-17(2)11-13-19/h5-6,8-13,18H,3-4,7,14-16H2,1-2H3

InChI Key

LFDQZQXFJOZTSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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